1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
CAS No.: 103058-79-3
Cat. No.: VC6467338
Molecular Formula: C10H7Cl2N3O2
Molecular Weight: 272.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103058-79-3 |
|---|---|
| Molecular Formula | C10H7Cl2N3O2 |
| Molecular Weight | 272.09 |
| IUPAC Name | 1-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H7Cl2N3O2/c1-5-13-9(10(16)17)14-15(5)8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,16,17) |
| Standard InChI Key | BVKZMZBRCLNUBT-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₀H₇Cl₂N₃O₂, with a molar mass of 272.09 g/mol. Its IUPAC name, 1-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid, reflects the substituent arrangement:
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A 2,4-dichlorophenyl group at position 1 of the triazole ring.
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A methyl group at position 5.
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A carboxylic acid at position 3.
The presence of electron-withdrawing chlorine atoms and the carboxylic acid group influences its reactivity and solubility profile.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 103058-79-3 | |
| Molecular Formula | C₁₀H₇Cl₂N₃O₂ | |
| Molecular Weight | 272.09 g/mol | |
| SMILES | CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| InChI Key | BVKZMZBRCLNUBT-UHFFFAOYSA-N |
Synthesis and Production
Synthetic Routes
The synthesis typically involves multi-step condensation and cyclization reactions:
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Precursor Preparation: Reacting 2,4-dichloroaniline with hydrazine derivatives to form a hydrazine intermediate.
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Cyclization: Treating the intermediate with ethyl acetoacetate or analogous β-ketoesters under basic conditions to form the triazole ring.
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Hydrolysis: Converting ester groups to carboxylic acids via acidic or basic hydrolysis.
Critical Reaction Parameters:
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Temperature: Controlled heating (80–120°C) to drive cyclization.
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Catalysts: Bases like sodium hydride or potassium carbonate facilitate deprotonation.
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Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
Industrial Scalability
Industrial production would optimize:
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Continuous Flow Systems: To improve yield and reduce byproducts.
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Green Chemistry Principles: Substituting hazardous solvents with ionic liquids or water-based systems.
| Hazard Statement | Precautionary Measures |
|---|---|
| H315 | Wear protective gloves/clothing |
| H319 | Use eye protection |
| STOT SE 3 | Ensure adequate ventilation |
Research Gaps and Future Directions
Priority Investigations
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Toxicokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.
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Ecotoxicity: Impact on aquatic and terrestrial ecosystems.
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Structure-Activity Relationships (SAR): Modifying substituents to optimize efficacy.
Industrial Collaboration Opportunities
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Pharmaceutical Partnerships: Screening against neglected tropical disease targets.
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Material Science: Exploring coordination chemistry for metal-organic frameworks (MOFs).
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